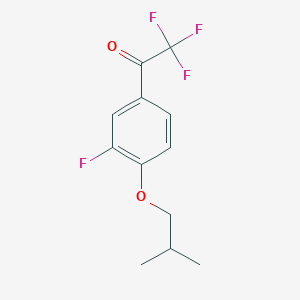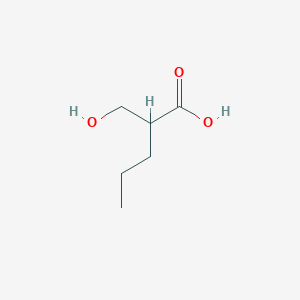
2,2,2-Trifluoro-1-(3-fluoro-4-isobutoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(3-fluoro-4-isobutoxyphenyl)ethanone is a fluorinated organic compound with the molecular formula C12H12F4O2. This compound is characterized by the presence of trifluoromethyl and fluoro substituents on a phenyl ring, along with an isobutoxy group. It is used primarily in research settings due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-4-isobutoxyphenyl)ethanone typically involves the reaction of a trifluoroacetyl compound with a fluoro-substituted phenyl derivative. One common method includes the use of trifluoroacetic acid and a Grignard reagent derived from the corresponding bromo compound . The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-(3-fluoro-4-isobutoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluoro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(3-fluoro-4-isobutoxyphenyl)ethanone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-4-isobutoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and fluoro groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: Similar in structure but lacks the fluoro and isobutoxy substituents.
2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone: Contains a methoxy group instead of an isobutoxy group.
Uniqueness
2,2,2-Trifluoro-1-(3-fluoro-4-isobutoxyphenyl)ethanone is unique due to the combination of trifluoromethyl, fluoro, and isobutoxy groups, which confer distinct chemical and biological properties. This makes it particularly valuable in research and development for creating novel compounds with specific desired characteristics.
Propriétés
Formule moléculaire |
C12H12F4O2 |
|---|---|
Poids moléculaire |
264.22 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-[3-fluoro-4-(2-methylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C12H12F4O2/c1-7(2)6-18-10-4-3-8(5-9(10)13)11(17)12(14,15)16/h3-5,7H,6H2,1-2H3 |
Clé InChI |
DRMOMWLKLHUUBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=C(C=C(C=C1)C(=O)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine](/img/structure/B13085992.png)
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]propanamide](/img/structure/B13085993.png)


![2-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13086020.png)


![1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)imidazo[1,2-b]pyridazin-1-ium chloride](/img/structure/B13086036.png)
![tert-Butyl 7-(aminomethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13086051.png)

![[3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol](/img/structure/B13086067.png)

![Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate](/img/structure/B13086085.png)
